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Introduction
Polybromo-1 (PBRM1), a key component of the Polybromo-associated BRG1-associated factor

(PBAF) chromatin remodeling complex, has emerged as a significant factor in the response to

cancer immunotherapy.[1] As the second most frequently mutated gene in clear cell renal cell

carcinoma (ccRCC) after VHL, its role as a tumor suppressor is well-established.[2][3][4]

Growing evidence suggests that the mutational status of PBRM1 can influence the tumor

immune microenvironment and, consequently, the efficacy of immune checkpoint inhibitors

(ICIs).[5] However, the predictive value of PBRM1 status is an area of active investigation, with

some studies showing conflicting results, suggesting its impact may be context-dependent.[6]

[7][8]

These application notes provide a comprehensive overview of the current understanding of

PBRM1's role in immunotherapy response, detailed protocols for assessing PBRM1 status,

and its correlation with clinical and immunological outcomes.

PBRM1 and its Role in Cancer
PBRM1 is a subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role

in regulating gene expression by altering chromatin structure.[4][9] Mutations in PBRM1, most
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of which are loss-of-function, are found in a significant percentage of ccRCC cases (around

40%) and have been identified in other cancers as well, including non-small cell lung cancer

(NSCLC) and bladder cancer.[2][10] PBRM1 loss is implicated in various cellular processes,

including cell differentiation, proliferation, and DNA repair.[1] In ccRCC, PBRM1 inactivation

often occurs alongside the loss of the VHL tumor suppressor, and it is thought to amplify the

hypoxic response driven by VHL loss.[2][11]

Impact of PBRM1 Status on Immunotherapy
Response
The mutational status of PBRM1 has been linked to improved outcomes for patients treated

with ICIs in several studies. The proposed mechanisms for this association include:

Increased Tumor Mutational Burden (TMB): Tumors with PBRM1 mutations often exhibit a

higher TMB.[12] A higher TMB can lead to the generation of more neoantigens, making the

tumor more visible to the immune system and thereby enhancing the efficacy of ICIs.

Enhanced Anti-Tumor Immunity: PBRM1 mutations are associated with an inflamed tumor

microenvironment, characterized by increased infiltration of CD8+ T-cells.[1]

Modulation of Immune-Related Pathways: Gene set enrichment analysis has shown that

PBRM1 mutations are linked to the upregulation of pathways involved in T-cell activation,

cytokine production, and MHC protein binding.[1][5]

Interferon Signaling: PBRM1 has been shown to regulate interferon-stimulated genes.[13]

Re-introduction of PBRM1 in mutant cell lines has been observed to drive an Interferon-γ

expression signature, suggesting a complex regulatory role.[14]

While many studies support PBRM1 loss as a predictive biomarker for a favorable response to

ICIs, some research has yielded conflicting results, indicating that the relationship may be

influenced by factors such as the specific cancer type, the line of therapy, and the patient's

metabolic subtype.[6][8][15] For instance, in some contexts, PBRM1 loss has been associated

with a worse prognosis.[16][17][18]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9357026/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8383204/
https://www.benchchem.com/product/b609849?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9868445/
https://www.benchchem.com/product/b609849?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9357026/
https://www.pnas.org/doi/10.1073/pnas.1619726114
https://www.benchchem.com/product/b609849?utm_src=pdf-body
https://www.benchchem.com/product/b609849?utm_src=pdf-body
https://www.benchchem.com/product/b609849?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/81/11/2888/673616/PBRM1-Deficiency-Confers-Synthetic-Lethality-to
https://www.benchchem.com/product/b609849?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9868445/
https://www.benchchem.com/product/b609849?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9868445/
https://pubmed.ncbi.nlm.nih.gov/36699446/
https://www.benchchem.com/product/b609849?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9662805/
https://www.benchchem.com/product/b609849?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/78/13_Supplement/405/628681/Abstract-405-PBRM1-re-introduction-in-PBRM1-mutant
https://www.benchchem.com/product/b609849?utm_src=pdf-body
https://jitc.bmj.com/content/12/Suppl_2/A166
https://pmc.ncbi.nlm.nih.gov/articles/PMC8039713/
https://ascopubs.org/doi/10.1200/JCO.2019.37.7_suppl.666
https://www.benchchem.com/product/b609849?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/22949125/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2021.734646/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8593147/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609849?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation: PBRM1 Status and Clinical
Outcomes with Immunotherapy
The following tables summarize quantitative data from key studies investigating the association

between PBRM1 mutations and the efficacy of immune checkpoint inhibitors.

Table 1: Pan-Cancer Analysis of PBRM1 Mutation and ICI Efficacy

Metric
PBRM1
Mutant

PBRM1
Wild-Type

p-value
Hazard
Ratio (95%
CI)

Reference

Progression-

Free Survival

(PFS)

- - 0.030
0.51 (0.28-

0.95)
[1][5]

Objective

Response

Rate (ORR)

47.92% 28.21% 0.0044 - [1][5]

Disease

Control Rate

(DCR)

72.92% 47.53% 0.0008 - [1][5]

Overall

Survival (OS)
- - 0.006

0.69 (0.53-

0.91)
[1][5]

Table 2: PBRM1 Mutation and ICI Efficacy in Non-Small Cell Lung Cancer (NSCLC)
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Metric
PBRM1
Mutant

PBRM1
Wild-Type

p-value
Hazard
Ratio (95%
CI)

Reference

Median

Progression-

Free Survival

(PFS)

19.75 months 14.20 months 0.04
0.268 (0.084-

0.854)
[1]

Objective

Response

Rate (ORR)

55.56% 20.00% 0.027 - [1][5]

Disease

Control Rate

(DCR)

100% 75.20% - - [1][5]

Table 3: PBRM1 Truncating Mutations and Nivolumab Efficacy in ccRCC (Post-Antiangiogenic

Therapy)

Metric
PBRM1
Mutant

PBRM1
Wild-Type

p-value
Hazard
Ratio (95%
CI)

Reference

Progression-

Free Survival

(PFS)

- - 0.03
0.67 (0.47-

0.96)
[19]

Overall

Survival (OS)
- - 0.03

0.65 (0.44-

0.96)
[19]

Objective

Response

Rate (OR)

39% of

responders

22% of non-

responders
0.04

OR: 2.34

(1.05-∞)
[19]

Experimental Protocols
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Protocol 1: Determination of PBRM1 Mutational Status
using Whole Exome Sequencing (WES)
This protocol outlines the general steps for identifying PBRM1 mutations from tumor samples.

1. Sample Acquisition and Preparation:

Obtain fresh-frozen or formalin-fixed paraffin-embedded (FFPE) tumor tissue and a matched
normal blood or tissue sample.
Extract genomic DNA from both tumor and normal samples using a suitable commercial kit.
Quantify and assess the quality of the extracted DNA.

2. Library Preparation and Exome Capture:

Fragment the genomic DNA to the desired size.
Ligate sequencing adapters to the DNA fragments.
Use a commercial exome capture kit to enrich for the protein-coding regions of the genome.
Amplify the captured DNA library via PCR.

3. Sequencing:

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina
NovaSeq).

4. Bioinformatic Analysis:

Align the sequencing reads to the human reference genome.
Perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions
(indels) in the tumor sample that are not present in the matched normal sample.
Annotate the identified variants to determine their location and predicted effect on the
PBRM1 protein (e.g., missense, nonsense, frameshift).
Focus on identifying loss-of-function mutations (e.g., nonsense, frameshift, splice-site) for
correlative studies with immunotherapy response.

Protocol 2: Assessment of PBRM1 Protein Expression
by Immunohistochemistry (IHC)
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This protocol provides a method to evaluate the presence or absence of PBRM1 protein in

tumor tissue.

1. Tissue Preparation:

Use FFPE tumor tissue sections (4-5 µm thick) mounted on charged slides.
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

2. Antigen Retrieval:

Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) in a
pressure cooker or water bath.

3. Staining:

Block endogenous peroxidase activity with a hydrogen peroxide solution.
Block non-specific antibody binding with a protein block solution.
Incubate the sections with a primary antibody specific for PBRM1.
Wash the slides and incubate with a horseradish peroxidase (HRP)-conjugated secondary
antibody.
Add a chromogen substrate (e.g., DAB) to visualize the antibody binding.
Counterstain with hematoxylin.

4. Imaging and Analysis:

Dehydrate the slides, clear in xylene, and mount with a coverslip.
Scan the slides using a digital slide scanner.
Assess PBRM1 expression based on the intensity and percentage of stained tumor cells.
Loss of expression is often defined as the complete absence of nuclear staining in tumor
cells.

Protocol 3: In Vivo Murine Model for Assessing PBRM1
Status and Immunotherapy Response
This protocol describes a preclinical model to study the interaction between PBRM1 status and

ICI efficacy.

1. Cell Line Preparation:
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Use a syngeneic murine cancer cell line (e.g., Renca for renal cell carcinoma).
Generate a PBRM1-knockout version of the cell line using CRISPR-Cas9 technology.
Culture both wild-type and PBRM1-knockout cells.

2. Tumor Implantation:

Subcutaneously inject a defined number of wild-type or PBRM1-knockout cancer cells into
the flank of syngeneic mice (e.g., BALB/c).

3. Immunotherapy Treatment:

Once tumors reach a palpable size, randomize the mice into treatment and control groups.
Administer an anti-PD-1 or anti-PD-L1 antibody (treatment group) or an isotype control
antibody (control group) via intraperitoneal injection at a specified dose and schedule.

4. Monitoring and Endpoint Analysis:

Measure tumor volume regularly using calipers.
Monitor the overall health and survival of the mice.
At the end of the study, harvest the tumors for further analysis.
Analyze the tumor immune microenvironment by flow cytometry or IHC to quantify immune
cell populations (e.g., CD4+ and CD8+ T-cells).
Perform gene expression analysis (e.g., RNA-seq) on tumor tissue to assess changes in
immune-related pathways.
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PBRM1's Role in Chromatin Remodeling and Gene Regulation

PBRM1 (BAF180)

PBAF Complex

 is a key component of

Chromatin

Remodels

Target Gene Expression
(e.g., Interferon Stimulated Genes)

Influences

Tumor Suppression

Click to download full resolution via product page

Caption: PBRM1 is a core subunit of the PBAF chromatin remodeling complex, which regulates

gene expression and contributes to tumor suppression.
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Workflow for Assessing PBRM1's Predictive Value

Patient Cohort
(e.g., ccRCC on ICI)

Tumor & Normal Sample
Acquisition

Clinical Outcome Data
(PFS, OS, ORR)

Genomic Analysis
(WES for PBRM1 mutations)

Protein Analysis
(IHC for PBRM1 expression)

Correlative Analysis

Click to download full resolution via product page

Caption: A typical workflow for investigating the correlation between PBRM1 status and clinical

outcomes in patients receiving immunotherapy.
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Proposed Mechanism of PBRM1 Loss in Enhancing Immunotherapy Response

PBRM1 Loss-of-Function
Mutation

Increased Tumor
Mutational Burden (TMB)
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Click to download full resolution via product page

Caption: The logical relationship between PBRM1 loss and improved response to

immunotherapy, highlighting key mechanistic steps.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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